molecular formula C11H8FNO2S B2600474 [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid CAS No. 879070-41-4

[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid

Cat. No.: B2600474
CAS No.: 879070-41-4
M. Wt: 237.25
InChI Key: PWDGGEJDPBDIAY-UHFFFAOYSA-N
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Description

[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid: is a chemical compound with the molecular formula C11H8FNO2S and a molecular weight of 237.25 g/mol This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro-phenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluoroaniline and α-bromoacetyl bromide in the presence of a base can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used in the development of new drugs or as a probe to study biological pathways .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluoro-phenyl group may enhance binding affinity and specificity to these targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: What sets [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid apart is the presence of the fluoro-phenyl group, which can enhance its chemical reactivity and biological activity. This unique feature makes it a valuable compound for developing new derivatives with improved properties .

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGGEJDPBDIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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